(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride
Overview
Description
(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of pyrano[3,2-c]pyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride typically involves the reaction of pyridine derivatives with suitable reagents to form the pyrano ring. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . The reaction proceeds via a Friedel–Crafts-type allenylation followed by cyclization to form the pyrano ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a fully saturated derivative.
Scientific Research Applications
(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar pyrano ring structure and exhibit a range of biological activities, including anticancer and antibacterial properties.
Furo[3,2-c]quinolones: These derivatives also have a fused ring system and are known for their antimicrobial and antimalarial activities.
Uniqueness
(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the methanol group. This structural feature allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-6-8-4-9-7(5-10-8)2-1-3-12-9;/h4-5,11H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKROBMBTFXQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N=C2)CO)OC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-58-4 | |
Record name | 2H-Pyrano[3,2-c]pyridine-7-methanol, 3,4-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959617-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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